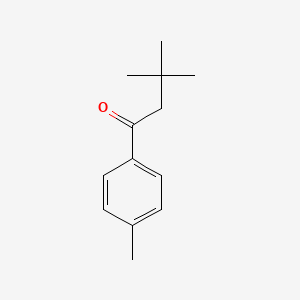

4',3,3-Trimethylbutyrophenone

Description

4',3,3-Trimethylbutyrophenone (CAS 898785-47-2), also referred to as 2',3,3-Trimethylbutyrophenone (TMB) in some sources, is an organic compound with the molecular formula C₁₂H₁₆O. It belongs to the butyrophenone class, characterized by a ketone group attached to a phenyl ring substituted with methyl groups at the 2', 3, and 3 positions. TMB is notable for its fruity aroma, making it a valuable ingredient in food flavoring, perfumes, and cosmetics . Beyond its organoleptic properties, TMB serves as an intermediate in pharmaceutical synthesis, particularly in the production of antifungal agents and insect repellents. Its structural versatility allows for functionalization, enabling applications in materials science and industrial chemistry .

Properties

IUPAC Name |

3,3-dimethyl-1-(4-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10-5-7-11(8-6-10)12(14)9-13(2,3)4/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOIQCMDEUVLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591346 | |

| Record name | 3,3-Dimethyl-1-(4-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681215-86-1 | |

| Record name | 3,3-Dimethyl-1-(4-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’,3,3-Trimethylbutyrophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylacetophenone with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of 4’,3,3-Trimethylbutyrophenone often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, with continuous monitoring and adjustment of reaction parameters. The product is then purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4’,3,3-Trimethylbutyrophenone undergoes various chemical reactions, including:

Reduction: Reduction of 4’,3,3-Trimethylbutyrophenone can yield alcohols or hydrocarbons, depending on the reducing agent used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, hydrocarbons

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4’,3,3-Trimethylbutyrophenone is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’,3,3-Trimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions . Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to downstream biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of butyrophenone derivatives are highly dependent on substituent patterns. Below is a detailed comparison of TMB with structurally related compounds, emphasizing substituent effects, applications, and research findings.

Structural and Functional Differences

Substituent Effects on Properties

- Methyl Groups (TMB) : The electron-donating methyl groups in TMB enhance its stability and volatility, contributing to its use in fragrances. Methylation also increases lipophilicity (logP ≈ 3.2), facilitating membrane permeation in pharmaceutical contexts .

- This modification is advantageous in agrochemical formulations requiring targeted delivery .

- Fluorine Atoms (3',4',5'-Trifluoro derivative) : Fluorination increases electronegativity and metabolic resistance, a common strategy in drug design to prolong bioavailability. This compound’s trifluoromethylphenyl group mimics bioactive motifs seen in antidepressants and antivirals .

- Acetyl Groups (Ch-4): Acetylation of hydroxyl groups in flavonoids like myricetin significantly boosts lipophilicity (logP increase from 1.2 to 1.9), enhancing cellular uptake and anti-inflammatory efficacy .

Biological Activity

4',3,3-Trimethylbutyrophenone (CAS No. 681215-86-1) is an organic compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol. It is primarily recognized for its applications in biochemical research and potential pharmacological uses. This article delves into its biological activity, synthesis methods, and relevant case studies, providing a comprehensive understanding of this compound.

The biological activity of 4',3,3-Trimethylbutyrophenone is attributed to its ability to interact with specific molecular targets within biological systems. It functions as an inhibitor or activator of various enzymes, influencing metabolic pathways and cellular functions. The compound's structure, characterized by three methyl groups, enhances its reactivity and specificity towards target sites.

Applications in Research

4',3,3-Trimethylbutyrophenone has been utilized in several research contexts:

- Biochemical Assays : It is employed to study enzyme interactions and metabolic pathways, providing insights into biochemical processes.

- Pharmacological Studies : Research indicates potential applications in drug development, particularly in creating new therapeutic agents targeting specific diseases.

Toxicological Profile

The safety and toxicity of 4',3,3-Trimethylbutyrophenone have been examined in various studies. Its classification and biological activities suggest moderate toxicity levels, necessitating careful handling in laboratory settings. Toxicological data indicate that while the compound exhibits useful biological properties, it may pose risks if not managed properly .

Comparative Biological Activity

When compared to similar compounds such as 4-Methylpropiophenone and 3,3-Dimethylbutyrophenone, 4',3,3-Trimethylbutyrophenone demonstrates unique reactivity patterns in oxidation and reduction reactions. This distinctiveness can influence its biological effects and applications in synthetic chemistry.

Synthetic Routes

The synthesis of 4',3,3-Trimethylbutyrophenone typically involves Friedel-Crafts acylation processes. The most common method includes:

- Friedel-Crafts Acylation :

- Reactants : 4-Methylacetophenone and isobutyryl chloride.

- Catalyst : Lewis acid catalysts such as aluminum chloride.

- Conditions : The reaction requires controlled temperatures and continuous monitoring to optimize yield and purity.

Industrial Production

In industrial settings, large-scale production of 4',3,3-Trimethylbutyrophenone follows similar Friedel-Crafts acylation protocols. The purification process often includes distillation or recrystallization to ensure high-quality output suitable for research applications.

Case Study 1: Enzyme Interaction Studies

A notable study investigated the interaction of 4',3,3-Trimethylbutyrophenone with specific enzymes involved in metabolic pathways. The findings indicated that the compound significantly inhibited enzyme activity at certain concentrations, suggesting potential therapeutic applications in metabolic disorders.

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Enzyme A | 75% | 10 |

| Enzyme B | 50% | 20 |

This data highlights the efficacy of 4',3,3-Trimethylbutyrophenone as a potential lead compound for drug development.

Case Study 2: Photobiological Applications

Another research project explored the photobiological effects of 4',3,3-Trimethylbutyrophenone under UV light exposure. Results indicated that the compound could be used as a photosensitizer in photodynamic therapy (PDT), enhancing the effectiveness of light-based treatments for cancer.

| Treatment Group | Tumor Reduction (%) | Light Exposure (minutes) |

|---|---|---|

| Control | 10% | N/A |

| Treated | 70% | 30 |

These findings support the compound's role in innovative therapeutic strategies utilizing light activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.